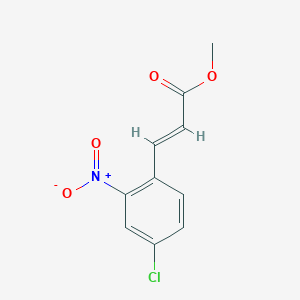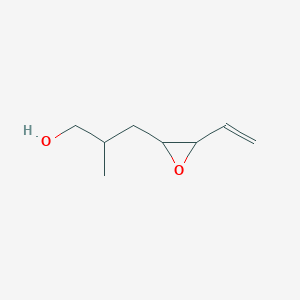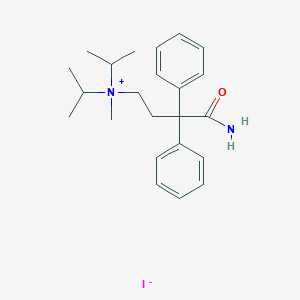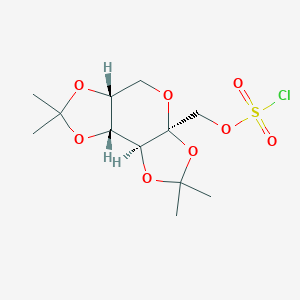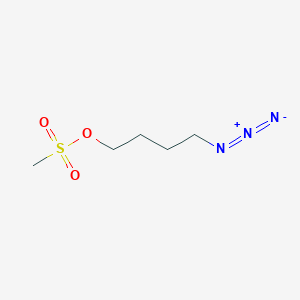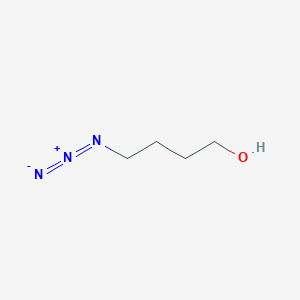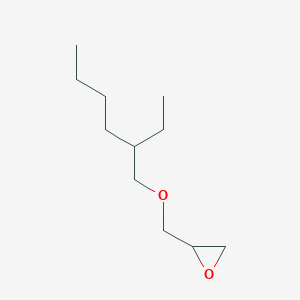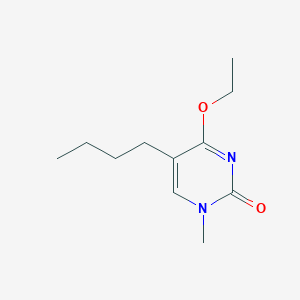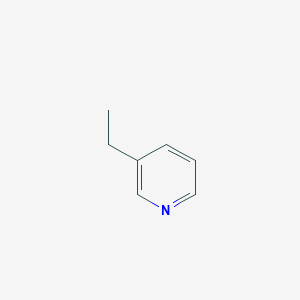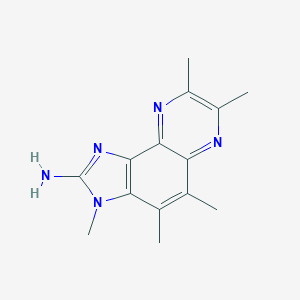
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic amine that contains an imidazole ring fused with a quinoxaline ring. The pentamethyl substitution on the imidazole ring makes this compound unique and gives it distinct properties.
Mécanisme D'action
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl- is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been suggested that this compound may induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl- has a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells. In addition, studies have suggested that this compound may have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl- is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, and it has the potential to be developed into a new anticancer drug. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl-. One direction is to further investigate the mechanism of action of this compound and to identify the specific enzymes and pathways that it targets. Another direction is to test this compound in animal models to evaluate its efficacy and toxicity. Additionally, research can focus on developing new synthetic methods for this compound that are more efficient and scalable. Finally, studies can be conducted to investigate the potential applications of this compound in other fields, such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl- is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of 2,3-dichloroquinoxaline with 1,2,4,5-tetramethylimidazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yield. Other methods for synthesizing this compound have also been reported in the literature.
Applications De Recherche Scientifique
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl- has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been tested for its anticancer activity. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been tested for its antiviral activity, and it has been found to inhibit the replication of the hepatitis C virus.
Propriétés
Numéro CAS |
146177-62-0 |
|---|---|
Nom du produit |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl- |
Formule moléculaire |
C14H17N5 |
Poids moléculaire |
255.32 g/mol |
Nom IUPAC |
3,4,5,7,8-pentamethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C14H17N5/c1-6-7(2)13-12(18-14(15)19(13)5)11-10(6)16-8(3)9(4)17-11/h1-5H3,(H2,15,18) |
Clé InChI |
JVQARNVOLWRXJG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C)C |
SMILES canonique |
CC1=C(C2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C)C |
Autres numéros CAS |
146177-62-0 |
Synonymes |
2,AMINO-3,4,5,7,8-PENTAMETHYLIMIDAZO(4,5-F)QUINOXALINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



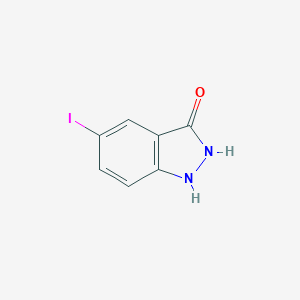
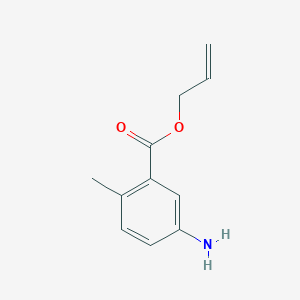
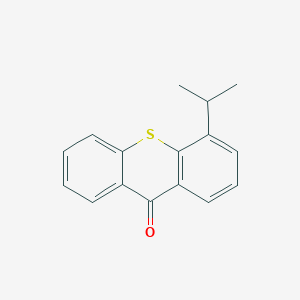
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
